5-Oxo-1-phenylpyrrolidine-3-carboxamide chemical structure and properties
5-Oxo-1-phenylpyrrolidine-3-carboxamide chemical structure and properties
Structural Characterization, Synthesis, and Pharmacological Applications[1]
Executive Summary
The 5-oxo-1-phenylpyrrolidine-3-carboxamide scaffold represents a critical heterocyclic core in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, antitubercular, and neuroprotective drug discovery.[1] Derived from the condensation of itaconic acid and aniline , this moiety features a
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and structure-activity relationships (SAR), specifically focusing on its role as an InhA inhibitor (antitubercular) and a biofilm-disrupting antimicrobial agent.
Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]
The core structure consists of a 5-membered lactam ring. The numbering convention assigns the nitrogen atom as position 1, the carbonyl carbon as position 5 (or 2, depending on nomenclature priority, but "5-oxo" implies the ketone is at 5 relative to the substituent), and the carboxamide at position 3.
Note on Nomenclature: The parent scaffold is often synthesized as the carboxylic acid (CAS 39629-86-2) and subsequently converted to various carboxamides (primary amides, hydrazides, or substituted amides).
1.1 Core Compound Data
| Property | Detail |
| IUPAC Name | 5-oxo-1-phenylpyrrolidine-3-carboxamide |
| Common Precursor | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid |
| Precursor CAS | 39629-86-2 (Acid form) |
| Molecular Formula | |
| Molecular Weight | ~204.23 g/mol (Amide) / 205.21 g/mol (Acid) |
| Chiral Center | Position |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 2 (Lactam C=O, Amide C=O) |
1.2 Physical Characteristics[11]
-
Appearance: White to off-white crystalline solid.
-
Melting Point:
-
Acid Precursor: 192–193 °C (also reported as 237–238 °C for specific polymorphs/derivatives).
-
Amide Derivatives: Generally 170–240 °C depending on
-substitution.
-
-
Solubility:
-
High: DMSO, DMF, Methanol (hot).
-
Moderate: Ethanol, Acetone.
-
Low: Water, Hexane, Diethyl ether.
-
Synthetic Methodologies
The industrial and laboratory standard for synthesizing this scaffold is the Itaconic Acid Route . This pathway is favored for its atom economy, use of renewable biomass-derived starting materials (itaconic acid), and solvent-free or aqueous conditions.
2.1 Synthesis Pathway (Graphviz Visualization)
Caption: Step-wise synthesis from Itaconic acid to the final Carboxamide derivative via the carboxylic acid intermediate.
2.2 Detailed Experimental Protocol
Step 1: Synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
-
Reagents: Itaconic acid (0.75 mol), Aniline (0.5 mol), Water (100 mL).
-
Procedure:
-
Combine reagents in a round-bottom flask.
-
Reflux the mixture for 12 hours. The reaction proceeds via the formation of N-phenylitaconamic acid followed by intramolecular aza-Michael addition/cyclization.
-
Work-up: Acidify the mixture with 5% HCl (100 mL) and stir for 5 minutes.
-
Cool the solution to precipitate the product.
-
Filter the white crystalline solid and wash with cold water.
-
Purification: Dissolve in 5% NaOH, filter to remove insoluble impurities, and re-precipitate by acidifying the filtrate to pH 5 with HCl.
-
Yield: ~96%.
-
Step 2: Conversion to Carboxamide (via Methyl Ester)
-
Esterification: Reflux the acid (Step 1 product) in Methanol with catalytic
for 10-20 hours. Isolate the methyl ester. -
Amidation:
-
For Primary Amide: Treat the methyl ester with ammonia (methanolic
) at room temperature or mild heat. -
For Hydrazide (common bioactive analog): Reflux the methyl ester with Hydrazine Hydrate (
) in ethanol for 2-4 hours.
-
-
Characterization: The amide carbonyl appears distinct from the lactam carbonyl in IR (
) and NMR spectra.
Biological and Pharmacological Profile[1][2][4][5][6][14][16][18]
The 5-oxo-1-phenylpyrrolidine-3-carboxamide scaffold acts as a peptidomimetic , mimicking the transition state of peptide bonds. This property is exploited in designing inhibitors for specific bacterial enzymes.
3.1 Mechanism of Action: InhA Inhibition
A primary target for these derivatives is InhA (Enoyl-Acyl Carrier Protein Reductase) in Mycobacterium tuberculosis.
-
Role of InhA: Essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[12]
-
Binding Mode: The pyrrolidine ring occupies the hydrophobic pocket of the enzyme. The carboxamide group forms hydrogen bonds with the substrate-binding loop, while the
-phenyl ring interacts with hydrophobic residues (e.g., Tyr158). -
Potency: Derivatives with meta- or para-substitutions (e.g., 3,5-dichloro) on the phenyl ring show
values in the sub-micromolar range ( ).[12]
3.2 Antimicrobial & Biofilm Disruption
Derivatives, particularly hydrazones formed from the carboxamide/hydrazide core, exhibit broad-spectrum activity.
-
Targets: S. aureus (MRSA), B. subtilis, E. coli.
-
Biofilm: 5-nitrothienyl derivatives have shown the ability to disrupt established biofilms of S. aureus, a critical factor in treating chronic infections.
Structure-Activity Relationship (SAR) Analysis
Optimizing the scaffold involves three distinct regions: the Phenyl Ring (Region A), the Lactam Core (Region B), and the Carboxamide Tail (Region C).
4.1 SAR Visualization (Graphviz)
Caption: SAR map highlighting key modification sites. Region A modulates receptor affinity; Region C modulates solubility and reactivity.
4.2 Key SAR Findings
-
Phenyl Ring (Region A): Unsubstituted phenyl rings often show moderate activity. Adding Chlorine or Bromine at the para (4-) position significantly enhances cytotoxicity against cancer cells (A549) and bacteria.
-
Carboxamide (Region C): Converting the primary amide to a hydrazone (via reaction with aldehydes) creates a "linker" region that improves binding affinity to bacterial enzymes. The 5-nitrothiophene moiety attached here yields the most potent biofilm disruptors.
Analytical Characterization Data
To validate the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxamide derivatives, the following spectral signals are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| Amide/Carboxylic -NH or -OH proton | ||
| Aromatic protons (Phenyl ring) | ||
| Carbonyl carbons (Lactam C=O and Amide C=O) | ||
| Aromatic ipso-carbon | ||
| IR (KBr) | Strong C=O stretch (Lactam) | |
| N-H stretch (Amide) |
References
-
Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 2019. Link
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 2022. Link
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2006.[13] Link
-
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2) Product Data. Sigma-Aldrich. Link
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molecules, 2025.[14] Link
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